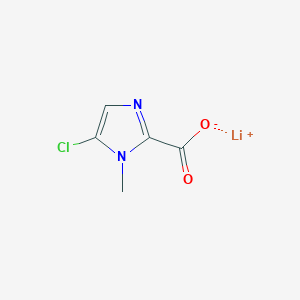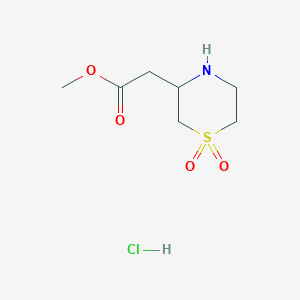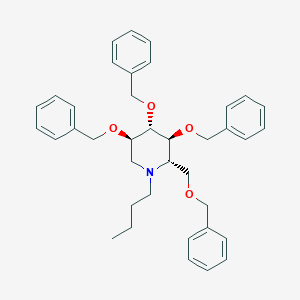![molecular formula C7H14ClNO B1436473 (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1807941-05-4](/img/structure/B1436473.png)
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride
Vue d'ensemble
Description
“(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride” is a synthetic compound with the CAS Number: 1147112-78-4 . It has a molecular weight of 163.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
-
Pharmacological and Materials Applications
- Field : Pharmacology and Materials Science .
- Application : 1,3-Oxazine is a heterocyclic motif exhibiting significant pharmacological and materials applications . They are also used as intermediates in the synthesis of a broad range of heterocyclic compounds and polymers .
- Methods : The synthetic methodologies for the synthesis of 1,3-oxazines can be classified into several groups: multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2H-azirine ring expansion .
- Results : The synthesis of 1,3-oxazines has been successful and they have been used in various applications in pharmacology and materials science .
-
Single-Molecule Switches
- Field : Molecular Electronics .
- Application : Oxazine has been used as an anchoring group to construct single-molecule switches .
- Methods : When linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state .
- Results : This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces . A single-molecule junction, employing an intramolecular proton transfer reaction as the switching mechanism, has been proposed. This realizes a maximum ON/OFF current ratio as high as 1.5 × 10^3 .
Safety And Hazards
Propriétés
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)
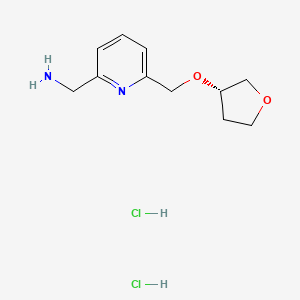
![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)
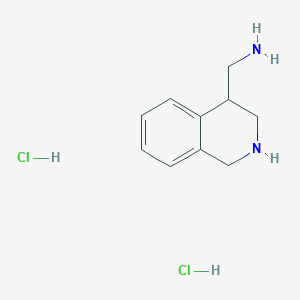
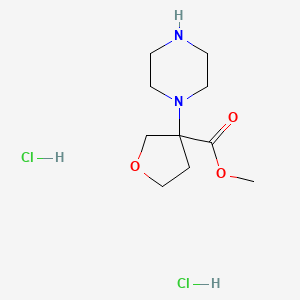
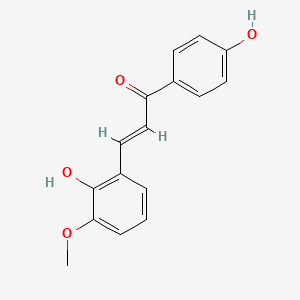
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

